4-Acetyl-3-hydroxybenzoic acid

Description

BenchChem offers high-quality 4-Acetyl-3-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-3-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

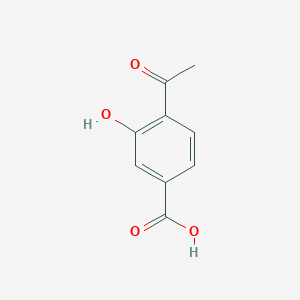

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTAASUBWXZBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Acetyl-3-hydroxybenzoic acid physical properties (melting point, boiling point)

Technical Guide: Physicochemical Properties of 4-Acetyl-3-hydroxybenzoic Acid

Introduction and Core Objectives

4-Acetyl-3-hydroxybenzoic acid (CAS RN: 102297-62-1) is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a hydroxyl group, and an acetyl group on a benzene ring, makes it a potentially valuable intermediate in the synthesis of more complex pharmaceutical compounds and fine chemicals. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties, which are critical parameters for its application in research and development.

This guide provides a focused examination of the key physical properties of 4-Acetyl-3-hydroxybenzoic acid, specifically its melting and boiling points. As these characteristics are fundamental indicators of a substance's purity and are essential for designing reaction conditions, purification protocols, and storage procedures, a thorough understanding is paramount. This document synthesizes available data, explains the underlying principles of its determination, and provides standardized protocols for experimental verification.

Physicochemical Properties Summary

The fundamental physical and chemical identifiers for 4-Acetyl-3-hydroxybenzoic acid are summarized below. This data serves as a foundational reference for laboratory use.

| Property | Value | Source |

| Chemical Name | 4-Acetyl-3-hydroxybenzoic acid | - |

| CAS Registry Number | 102297-62-1 | [1] |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | Off-white to white solid | [1][3] |

| Boiling Point | 379.9 ± 32.0 °C (Predicted) | [1][3] |

| Melting Point | Not Available (N/A) | [1] |

| Density | 1.365 ± 0.06 g/cm³ (Predicted) | [3] |

In-Depth Analysis of Physical Properties

Boiling Point: A Predicted Value

The boiling point for 4-Acetyl-3-hydroxybenzoic acid is reported as a predicted value of 379.9 ± 32.0 °C at 760 Torr [1][3]. It is critical for researchers to understand the distinction between a predicted and an experimentally determined value.

-

Expertise & Causality: Predicted values are derived from computational algorithms that analyze the molecule's structure. These Quantitative Structure-Property Relationship (QSPR) models estimate properties based on factors like molecular weight, functional groups, and intermolecular forces (e.g., hydrogen bonding from the hydroxyl and carboxylic acid groups). While highly useful for initial assessment, they are not a substitute for empirical measurement. The high predicted boiling point is logical, given the compound's potential for strong intermolecular hydrogen bonding and its relatively high molecular weight.

Melting Point: Data Unavailability and Its Implications

Current chemical databases and supplier specifications do not list an experimentally determined melting point for 4-Acetyl-3-hydroxybenzoic acid[1].

-

Trustworthiness & Self-Validation: The melting point is a crucial parameter for assessing the purity of a crystalline solid. A pure substance typically exhibits a sharp melting range (0.5 to 1.0 °C). The absence of this data in the literature necessitates that any laboratory synthesizing or utilizing this compound must perform an experimental determination as a primary step of quality control. This act of measurement becomes a self-validating system for confirming the identity and purity of the material on hand.

Experimental Protocols for Physical Property Determination

To address the gap in available data and to validate the purity of synthesized or procured 4-Acetyl-3-hydroxybenzoic acid, the following standardized methodologies are recommended.

Protocol: Melting Point Determination via Capillary Method

This method is the most common and reliable technique for determining the melting point of a solid crystalline substance.

Methodology Steps:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Thiele tube with mineral oil or a digital melting point device).

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting point is reported as the range T1-T2. A narrow range is indicative of high purity.

Logical Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Protocol: Boiling Point Determination (Predicted)

Given the high predicted boiling point, decomposition may occur before boiling at atmospheric pressure. Therefore, vacuum distillation would be the preferred experimental method. However, the workflow for a standard determination is outlined below.

Methodology Steps:

-

Apparatus Setup: Assemble a distillation apparatus using a small-scale round-bottom flask, a condenser, and a thermometer placed correctly (top of the bulb level with the side arm of the distillation head).

-

Heating: Heat the sample in the flask using a heating mantle. Add boiling chips to ensure smooth boiling.

-

Equilibrium: Observe the temperature as the vapor rises and condenses. The boiling point is the stable temperature at which the liquid and vapor phases are in equilibrium, observed as a constant reading on the thermometer while there is a steady drip of condensate.

-

Pressure Correction: Record the atmospheric pressure. If it is not exactly 760 mmHg, the observed boiling point must be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron relation.

-

Reporting: Report the corrected boiling point.

Logical Workflow for Boiling Point Determination

Caption: Workflow for determining boiling point via distillation.

Conclusion

The physical properties of 4-Acetyl-3-hydroxybenzoic acid are foundational to its application in scientific research and development. While computational models provide a useful estimated boiling point of approximately 380 °C, the lack of an experimentally verified melting point in the public domain underscores the necessity for rigorous in-house quality control. Researchers and drug development professionals must undertake empirical determination of the melting point to establish a benchmark for purity and identity for this compound. The protocols detailed herein provide a standardized framework for achieving this critical self-validation.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 102297-62-1 | 4-Acetyl-3-hydroxybenzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Acetyl-3-hydroxybenzoic Acid

Abstract

Molecular Structure and Electronic Environment

The structural features of 4-Acetyl-3-hydroxybenzoic acid are paramount to understanding its NMR spectrum. The molecule consists of a benzene ring with three substituents: a carboxylic acid group (-COOH) at C1, a hydroxyl group (-OH) at C3, and an acetyl group (-COCH₃) at C4.

The electronic influence of these substituents on the aromatic ring is the primary determinant of the chemical shifts for the ring's protons and carbons:

-

Hydroxyl Group (-OH): An activating, electron-donating group through resonance, which increases electron density (shielding) primarily at the ortho and para positions (C2, C4, C6).

-

Carboxylic Acid Group (-COOH): A deactivating, electron-withdrawing group through both induction and resonance, which decreases electron density (deshielding) primarily at the ortho and para positions (C2, C6, C4).

-

Acetyl Group (-COCH₃): A deactivating, electron-withdrawing group, primarily through resonance, which deshields the ortho and para positions (C3, C5).

The interplay of these competing electronic effects results in a unique and predictable NMR fingerprint for the molecule.

Figure 1: Structure of 4-Acetyl-3-hydroxybenzoic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit five distinct signals: three in the aromatic region corresponding to the protons on the benzene ring, one singlet for the acetyl methyl protons, and two broad singlets for the acidic hydroxyl and carboxyl protons, which would be readily observable in a hydrogen-bonding solvent like DMSO-d₆. The aromatic region is particularly informative, with splitting patterns dictated by ortho (~7-9 Hz) and meta (~2-3 Hz) coupling.

Table 1: Predicted ¹H NMR Spectral Data for 4-Acetyl-3-hydroxybenzoic acid (in DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~13.0 | Broad Singlet | - | 1H |

| -OH | ~10.5 | Broad Singlet | - | 1H |

| H-2 | ~7.95 | d | J ≈ 2.2 Hz | 1H |

| H-5 | ~7.80 | d | J ≈ 8.5 Hz | 1H |

| H-6 | ~7.65 | dd | J ≈ 8.5 Hz, 2.2 Hz | 1H |

| -COCH₃ | ~2.60 | Singlet | - | 3H |

Interpretation and Justification

-

-COOH (δ ~13.0 ppm): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration-dependent.

-

-OH (δ ~10.5 ppm): The phenolic proton is also deshielded due to hydrogen bonding with the solvent and the intramolecular influence of the nearby acetyl group. It appears as a broad singlet. Both this signal and the -COOH signal would disappear upon the addition of D₂O to the sample tube, a key confirmatory experiment.

-

H-2 (δ ~7.95 ppm): This proton is ortho to the strongly electron-withdrawing carboxylic acid group and ortho to the electron-donating hydroxyl group. The net effect is significant deshielding. It is expected to appear as a doublet due to meta-coupling with H-6.

-

H-5 (δ ~7.80 ppm): Positioned ortho to the deactivating carboxylic acid group and para to the activating hydroxyl group, this proton experiences a complex electronic environment. It is predicted to be a doublet due to ortho-coupling with H-6.

-

H-6 (δ ~7.65 ppm): This proton is ortho to the electron-withdrawing acetyl group, resulting in a downfield shift. It will be split into a doublet of doublets by ortho-coupling to H-5 and meta-coupling to H-2.

-

-COCH₃ (δ ~2.60 ppm): The methyl protons of the acetyl group are not coupled to any other protons and thus appear as a sharp singlet. Its chemical shift is consistent with that observed in analogous structures like 3-hydroxyacetophenone.[1][2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Acetyl-3-hydroxybenzoic acid (in DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-8 (Acetyl C=O) | ~198.5 |

| C-7 (Carboxyl C=O) | ~167.0 |

| C-3 (-OH) | ~158.0 |

| C-4 (-COCH₃) | ~139.0 |

| C-1 (-COOH) | ~132.5 |

| C-5 | ~128.0 |

| C-6 | ~122.5 |

| C-2 | ~118.0 |

| C-9 (Acetyl -CH₃) | ~27.0 |

Interpretation and Justification

-

Carbonyl Carbons (C-8, C-7): The ketone carbonyl (C-8) is significantly more deshielded (~198.5 ppm) than the carboxylic acid carbonyl (C-7, ~167.0 ppm), a characteristic and reliable distinction.

-

Substituent-Bearing Aromatic Carbons (C-3, C-4, C-1):

-

C-3 (δ ~158.0 ppm): The direct attachment to the electronegative oxygen of the hydroxyl group causes a strong deshielding effect, resulting in the most downfield shift among the aromatic carbons.

-

C-4 (δ ~139.0 ppm): This carbon is attached to the acetyl group and is deshielded, though less so than C-3.

-

C-1 (δ ~132.5 ppm): The ipso-carbon of the carboxylic acid group appears at a characteristic downfield position.

-

-

Protonated Aromatic Carbons (C-5, C-6, C-2): The relative shielding of these carbons is a result of the combined substituent effects.[3] The predicted order (from downfield to upfield) reflects the complex interplay of electron donation and withdrawal across the ring.

-

Methyl Carbon (C-9): The sp³-hybridized methyl carbon of the acetyl group is expected in the typical aliphatic region, around 27.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 4-Acetyl-3-hydroxybenzoic acid, a standardized protocol is essential. This ensures reproducibility and accuracy of the results.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for its ability to dissolve polar, acidic compounds and to allow for the observation of exchangeable -OH and -COOH protons.[5]

-

Ensure complete dissolution of the sample, using gentle vortexing if necessary.

-

-

Filtration and Transfer:

-

To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.

-

Place the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

-

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 8 ppm, is appropriate. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A spectral width of ~220 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more), along with a suitable relaxation delay.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.[6]

-

Integrate the ¹H signals to determine the relative proton ratios.

-

Figure 2: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 4-Acetyl-3-hydroxybenzoic acid. By analyzing the electronic effects of the substituents and drawing comparisons with structurally similar molecules, a reliable set of spectral parameters has been established. The predicted chemical shifts, multiplicities, and coupling constants offer a robust template for the structural verification of this compound in a research or industrial setting. The outlined experimental protocol further ensures that high-quality, reproducible data can be obtained by practicing scientists.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][7]

-

Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [This is a conceptual reference to the field of NMR prediction, specific URL not provided in search results][8]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link][10]

-

Griffiths, L. (2009). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [This is a conceptual reference, specific URL not provided in search results][11]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

Bühl, M., & van Wüllen, C. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [This is a conceptual reference, specific URL not provided in search results][3]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][12]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link][13]

-

Gatenyo, J., Vints, I., & Rozen, S. (2013). Supporting Information for "The First Route for Efficient Synthesis of 18O Labeled Alcohols using the HOF·CN Complex". The Royal Society of Chemistry. Retrieved from [Link][1]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link][14]

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link][15]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][16]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][4]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link][17]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link][18]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link][19]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link][20]

-

American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link][6]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][21]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link][5]

Sources

- 1. rsc.org [rsc.org]

- 2. 3'-Hydroxyacetophenone(121-71-1) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyasia.com [spectroscopyasia.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chemistryviews.org [chemistryviews.org]

- 16. organomation.com [organomation.com]

- 17. jove.com [jove.com]

- 18. NMR chemical shift prediction of benzenes [stenutz.eu]

- 19. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

Advanced Mass Spectrometry Analysis of 4-Acetyl-3-hydroxybenzoic Acid

The following technical guide is structured to provide an authoritative, self-validating workflow for the analysis of 4-Acetyl-3-hydroxybenzoic acid. It synthesizes established mass spectrometry principles with specific predictive modeling for this compound.

Method Development, Fragmentation Mechanics, and Structural Elucidation

Executive Summary

4-Acetyl-3-hydroxybenzoic acid (CAS: 102297-62-1) represents a critical structural motif in the analysis of phenolic metabolites and pharmaceutical impurities. As a substituted acetophenone derivative containing both a carboxyl and a hydroxyl moiety, its ionization behavior presents unique challenges compared to simple hydroxybenzoic acids.

This guide provides a rigorous LC-MS/MS workflow for researchers engaged in metabolite identification and impurity profiling. Unlike standard protocols, this method prioritizes the differentiation of the acetyl (ketone) group from isomeric acetoxy (ester) derivatives (e.g., aspirin metabolites) through specific fragmentation pathways.

Physicochemical Profile & Ionization Strategy

Successful MS method development requires a grounding in the analyte's fundamental properties.

| Property | Value | MS Implication |

| Molecular Formula | C₉H₈O₄ | Monoisotopic Mass: 180.0423 Da |

| Molecular Weight | 180.16 g/mol | Precursor Ion (ESI-): m/z 179.03 |

| pKa (COOH) | ~3.6 (Predicted) | Ionizes readily at neutral/basic pH; retained on C18 at acidic pH.[1] |

| pKa (OH) | ~8.5 (Predicted) | Secondary ionization site; contributes to charge delocalization. |

| LogP | ~1.7 | Moderate hydrophobicity; suitable for Reverse Phase LC. |

Editorial Note on Ionization: While positive mode (ESI+) is possible due to the carbonyl oxygen's proton affinity, Negative Electrospray Ionization (ESI-) is the authoritative standard for this analysis. The carboxylic acid moiety provides a stable [M-H]⁻ ion with superior sensitivity and lower background noise compared to protonated adducts in ESI+.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed as a self-validating system. The use of a deuterated internal standard (e.g., 4-hydroxybenzoic acid-d4) is recommended to normalize matrix effects.

3.1 Sample Preparation (Solid Phase Extraction)

Direct injection of biological fluids is discouraged due to ion suppression.

-

Conditioning: Activate HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL Methanol, then 1 mL Water (0.1% Formic Acid).

-

Loading: Load 200 µL sample (pH adjusted to 3.0 to ensure neutral species binds to resin).

-

Washing: Wash with 1 mL 5% Methanol/Water (removes salts/proteins).

-

Elution: Elute with 500 µL Methanol.

-

Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase A/B (90:10).

3.2 Chromatographic Conditions (UHPLC)

-

Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: CSH particles provide better peak shape for acidic compounds at low pH.

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonation for retention).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar retention)

-

1-6 min: 5% → 95% B (Linear gradient)

-

6-8 min: 95% B (Wash)

-

3.3 Mass Spectrometry Parameters (ESI-)

-

Source Temp: 400°C (Ensures desolvation of phenolic acids).

-

Capillary Voltage: 2.5 kV (Negative mode requires lower voltage to prevent discharge).

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile carboxyl).

Fragmentation Mechanics & Structural Elucidation

Understanding the collision-induced dissociation (CID) of m/z 179 is crucial for confirming identity against isomers.

4.1 The Primary Pathway: Decarboxylation

The most abundant product ion arises from the loss of CO₂ from the benzoate moiety.

-

Transition: m/z 179.0 → m/z 135.0

-

Mechanism: Charge resides on the carboxylate; inductive cleavage releases neutral CO₂ (44 Da).

-

Diagnostic Value: This confirms the presence of a free carboxylic acid attached directly to the aromatic ring.

4.2 Secondary Pathways: The Acetyl Signature

Unlike ester-based isomers (which lose ketene, 42 Da), the ketone group in 4-Acetyl-3-hydroxybenzoic acid is robust.

-

Transition: m/z 135.0 → m/z 120.0 (Loss of •CH₃)

-

Note: Radical losses are rare in even-electron ions but observed in highly conjugated aromatic ketones.

-

-

Transition: m/z 135.0 → m/z 107.0 (Loss of CO)

-

Mechanism: Phenolic ring contraction. Common in hydroxy-substituted aromatics.

-

4.3 Visualizing the Fragmentation Logic

The following diagram illustrates the specific fragmentation tree, distinguishing it from general phenolic acids.

Figure 1: Proposed ESI(-) fragmentation pathway for 4-Acetyl-3-hydroxybenzoic acid. The stability of the acetyl-ring bond prevents ketene loss, distinguishing it from acetoxy isomers.

Data Analysis & Interpretation

When analyzing patient samples or synthetic batches, use the following criteria to validate the hit.

| Criterion | Acceptance Range | Explanation |

| Retention Time (RT) | ± 0.1 min of Std | Acidic mobile phase ensures stable RT on C18. |

| Mass Accuracy | < 5 ppm | Required for high-resolution (Q-TOF/Orbitrap) confirmation. |

| Ion Ratio | (135/179) > 50% | Decarboxylation is the dominant, low-energy channel. |

| Isomer Check | No 137 fragment | Absence of m/z 137 (Salicylic acid) rules out Aspirin metabolites. |

Analytical Workflow Diagram

The following flowchart summarizes the complete "Sample-to-Result" pipeline.

Figure 2: Integrated LC-MS/MS workflow ensuring matrix removal and selective detection.

References

-

PubChem. (n.d.).[1] 3-Acetyl-4-hydroxybenzoic acid (Compound Summary).[1] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Martens, H. J., et al. (2020).[2] Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. ResearchGate. Retrieved January 30, 2026, from [Link]

-

Gruz, J., Novák, O., & Strnad, M. (2008). Rapid analysis of phenolic acids in beverages by UPLC–MS/MS. Food Chemistry.[3][4] Retrieved January 30, 2026, from [Link]

-

Kemsley, E. K., et al. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions. National Institutes of Health (PMC). Retrieved January 30, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 4-Acetyl-3-hydroxybenzoic Acid

Introduction: The Molecular Context of 4-Acetyl-3-hydroxybenzoic Acid

4-Acetyl-3-hydroxybenzoic acid (CAS No. 102297-62-1) is a multifunctional aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an acetyl (ketone) group on a benzene ring, presents a rich landscape for molecular interactions and a unique spectroscopic signature. Understanding this signature is paramount for confirming molecular identity, assessing purity, and studying intermolecular and intramolecular dynamics, such as hydrogen bonding.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[2] By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and gain insight into the molecular structure. This guide provides a detailed examination of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-Acetyl-3-hydroxybenzoic acid, explains the rationale behind the spectral features, details a robust experimental protocol for data acquisition, and offers a comprehensive interpretation of the results.

Theoretical Principles: Vibrational Modes of Constituent Functional Groups

The IR spectrum of 4-Acetyl-3-hydroxybenzoic acid is a composite of the characteristic vibrations of its three key functional groups, modified by their electronic and spatial interplay on the aromatic scaffold.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group gives rise to some of the most recognizable features in an IR spectrum.[3]

-

O-H Stretching: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular hydrogen bonding causes the O-H bond to vibrate over a wide range of frequencies, resulting in a very broad and intense absorption band between 2500 and 3300 cm⁻¹.[4] This broadness is a hallmark of a carboxylic acid and is often so pronounced that it can obscure the C-H stretching signals in the same region.

-

C=O (Carbonyl) Stretching: The carbonyl stretch of a carboxylic acid is a strong, sharp absorption. For an aromatic carboxylic acid, conjugation with the benzene ring weakens the C=O double bond, lowering its vibrational frequency to the 1700-1680 cm⁻¹ range.[4] The presence of extensive hydrogen bonding in the dimeric form further shifts this peak to a lower wavenumber.

The Phenolic Hydroxyl Group (Ar-OH)

The phenolic -OH group also contributes a characteristic absorption band.

-

O-H Stretching: Like the carboxylic acid, the phenolic hydroxyl group participates in hydrogen bonding. This results in a broad absorption band, typically appearing in the 3550-3230 cm⁻¹ region.[5] In the case of 4-Acetyl-3-hydroxybenzoic acid, this peak may be superimposed on the much broader carboxylic acid O-H stretch, appearing as a shoulder or contributing to the overall breadth of the high-frequency absorption.

-

C-O Stretching: The stretching vibration of the phenolic C-O bond produces a strong band in the fingerprint region, typically around 1260-1180 cm⁻¹.

The Aromatic Acetyl Group (-COCH₃)

The acetyl group introduces a ketone functionality directly attached to the aromatic ring.

-

C=O (Carbonyl) Stretching: The carbonyl of an aromatic ketone is also conjugated with the benzene ring, which lowers its stretching frequency compared to a simple aliphatic ketone. This absorption is typically strong and sharp, appearing in the range of 1685-1666 cm⁻¹.[6] In this molecule, it is expected to be distinct from the carboxylic acid carbonyl.

-

C-H Stretching and Bending: The methyl group of the acetyl moiety will exhibit characteristic symmetric and asymmetric C-H stretching vibrations near 2960 and 2870 cm⁻¹, respectively, though these may be masked by the broad O-H band.

The Benzene Ring

The substituted benzene ring provides several characteristic absorptions.

-

C-H Stretching: Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

C=C Stretching: In-ring carbon-carbon double bond stretching vibrations result in two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To obtain a reliable IR spectrum of solid 4-Acetyl-3-hydroxybenzoic acid, the Potassium Bromide (KBr) pellet method is a robust and widely accepted technique.[7] Attenuated Total Reflectance (ATR) is a viable, faster alternative that requires minimal sample preparation.[8][9]

KBr Pellet Transmission Method

This method involves dispersing the solid sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Methodology:

-

Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried in an oven at ~110°C for at least 4 hours and stored in a desiccator. Water has strong IR absorptions that can obscure sample peaks.[10]

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the 4-Acetyl-3-hydroxybenzoic acid sample until it is a fine, uniform powder.

-

Mixing: Add approximately 150-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until the mixture is homogeneous. The goal is a 0.5-1.0% sample concentration.[11]

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply a vacuum to remove entrapped air. Gradually increase the pressure to approximately 8-10 metric tons and hold for 1-2 minutes.[12]

-

Pellet Inspection: Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent or translucent.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 32 scans to ensure a high signal-to-noise ratio.

Workflow Diagram: KBr Pellet Preparation

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Spectral Interpretation and Data Analysis

The predicted IR spectrum of 4-Acetyl-3-hydroxybenzoic acid will exhibit several key absorption bands. The interpretation below synthesizes data from established spectral libraries and publications on analogous compounds.[4][6][13]

Molecular Structure and Key Vibrational Modes

Caption: Structure of 4-Acetyl-3-hydroxybenzoic Acid with Key IR Vibrational Modes.

Summary of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Assignment | Functional Group |

| ~3300 - 2500 | Strong | Very Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid |

| ~3550 - 3230 | Medium | Broad | O-H Stretch (H-bonded) | Phenol |

| ~3100 - 3000 | Weak-Medium | Sharp | C-H Stretch | Aromatic Ring |

| ~2960, ~2870 | Weak | Sharp | C-H Stretch (asymmetric & symmetric) | Acetyl Methyl |

| ~1700 - 1680 | Strong | Sharp | C=O Stretch (conjugated, H-bonded) | Carboxylic Acid |

| ~1685 - 1666 | Strong | Sharp | C=O Stretch (conjugated) | Aromatic Ketone |

| ~1600, ~1500, ~1450 | Medium-Strong | Sharp | C=C In-Ring Stretch | Aromatic Ring |

| ~1320 - 1210 | Strong | Sharp | C-O Stretch | Carboxylic Acid / Phenol |

| ~900 - 675 | Medium-Strong | Sharp | C-H Out-of-Plane Bending ("oop") | Aromatic Ring |

Table 1: Predicted characteristic infrared absorption bands for 4-Acetyl-3-hydroxybenzoic acid.

Detailed Band-by-Band Analysis

-

3500-2500 cm⁻¹ Region: This region will be dominated by a very broad and intense absorption centered around 3000 cm⁻¹. This feature arises from the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[4] A somewhat sharper, but still broad, phenolic O-H stretch is also expected in this region, likely appearing as a shoulder on the main carboxylic acid band.[5] The weaker aromatic and aliphatic C-H stretching bands will be superimposed on this broad feature.

-

1750-1650 cm⁻¹ Carbonyl Region: This region is diagnostically critical. Two distinct, strong, and sharp carbonyl (C=O) peaks are predicted. The peak at the lower frequency (~1675 cm⁻¹) would correspond to the aromatic ketone, while the peak at slightly higher frequency (~1690 cm⁻¹) is assigned to the carboxylic acid carbonyl.[4][6] The precise positions can be influenced by the degree of intra- and intermolecular hydrogen bonding.

-

1600-1450 cm⁻¹ Aromatic Region: Expect to see sharp, medium-to-strong intensity peaks corresponding to the C=C stretching vibrations within the benzene ring. These are characteristic of aromatic compounds.[13]

-

Fingerprint Region (<1400 cm⁻¹): This region contains a multitude of complex vibrations, including C-O stretching and C-H bending modes, that are unique to the molecule. A strong C-O stretching band from the carboxylic acid and phenol groups is expected between 1320-1210 cm⁻¹.[4] Additionally, strong C-H out-of-plane bending bands will provide information about the substitution pattern of the aromatic ring.

Conclusion and Applications

The infrared spectrum of 4-Acetyl-3-hydroxybenzoic acid is rich with information, directly reflecting its complex chemical architecture. The presence of two distinct carbonyl absorptions and a profoundly broad hydroxyl stretching region provides a definitive fingerprint for its identification. For researchers in drug development, this spectroscopic signature is invaluable for quality control, stability testing, and studying interactions with biological macromolecules. By following the detailed protocol and interpretive guide presented, scientists can confidently acquire and analyze the FTIR spectrum of this compound, ensuring the integrity and validity of their research.

References

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Max Planck Institute. (2015, July 24). Vibrational Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

Sources

- 1. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. shimadzu.com [shimadzu.com]

- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. kinteksolution.com [kinteksolution.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 4-Acetyl-3-hydroxybenzoic Acid: A Technical Guide for Researchers

Abstract

4-Acetyl-3-hydroxybenzoic acid, a unique phenolic compound, stands at the intersection of several key chemical functionalities, suggesting a rich but largely unexplored landscape of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this molecule. In the absence of extensive direct research, this document leverages established structure-activity relationships of analogous compounds to build a robust scientific case for its investigation as a novel antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. Furthermore, this guide furnishes detailed, self-validating experimental protocols to systematically explore and validate these predicted therapeutic potentials, thereby paving the way for new avenues in drug discovery and development.

Introduction: The Scientific Rationale for Investigating 4-Acetyl-3-hydroxybenzoic Acid

4-Acetyl-3-hydroxybenzoic acid is a fascinating molecule characterized by a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and an acetyl group. This unique arrangement of functional groups provides a compelling basis for predicting significant biological activity. The phenolic hydroxyl group is a well-established radical scavenger, suggesting inherent antioxidant properties. The acetyl group, an electron-withdrawing moiety, can influence the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring, potentially modulating its reactivity and interaction with biological targets. Finally, the carboxylic acid group imparts polarity and can participate in hydrogen bonding, influencing its pharmacokinetic and pharmacodynamic properties.

While direct studies on 4-Acetyl-3-hydroxybenzoic acid are sparse, its structural similarity to other bioactive phenolic compounds, such as hydroxybenzoic acids and hydroxyacetophenones, provides a strong foundation for hypothesizing its therapeutic potential. For instance, its isomer, 3-acetyl-4-hydroxybenzoic acid, is recognized as a key intermediate in the synthesis of certain anti-inflammatory and antimicrobial agents[1]. This underscores the potential for this class of compounds to exhibit valuable pharmacological effects. This guide will, therefore, dissect the molecule's structure to predict its biological activities and provide the necessary tools for their empirical validation.

Predicted Biological Activities Based on Structure-Activity Relationships

Potent Antioxidant Activity

Causality Behind the Prediction:

The presence of a phenolic hydroxyl group is the primary indicator of potential antioxidant activity. Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The acetyl and carboxyl groups, being electron-withdrawing, may influence the bond dissociation enthalpy of the phenolic O-H bond, potentially enhancing its radical scavenging capacity. This is a crucial area for experimental investigation.

Experimental Protocol for Validation:

A multi-pronged approach is essential for a comprehensive assessment of antioxidant potential.

Diagram of Experimental Workflow for Antioxidant Activity Assessment:

Caption: Hypothetical mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Step-by-Step Methodology: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 4-Acetyl-3-hydroxybenzoic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

-

Measurement of Nitrite:

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

-

-

Cell Viability:

-

Assess cell viability using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

-

Analysis:

-

Calculate the percentage of inhibition of NO production and determine the IC50 value.

-

Predicted Antimicrobial Activity

Causality Behind the Prediction:

Phenolic acids and their derivatives are known to possess antimicrobial properties.[2][3] Their mechanism of action often involves disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The lipophilicity of the molecule, influenced by the acetyl group, can play a crucial role in its ability to penetrate microbial cell walls. The acidic nature of the carboxylic acid group can also contribute to an unfavorable intracellular pH for microbial growth. Studies on azo dyes derived from 4-hydroxybenzoic acid have shown significant antibacterial activity.[4]

Experimental Protocol for Validation:

Standard microbiological assays can be employed to determine the spectrum and potency of antimicrobial activity.

Table 1: Proposed Panel of Microorganisms for Antimicrobial Screening

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Staphylococcus aureus | Escherichia coli | Candida albicans |

| Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger |

Step-by-Step Methodology: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation:

-

Prepare a stock solution of 4-Acetyl-3-hydroxybenzoic acid.

-

Culture the test microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

-

Assay Procedure:

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Potential Anticancer Activity

Causality Behind the Prediction:

Many phenolic compounds have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. The antioxidant properties of 4-Acetyl-3-hydroxybenzoic acid could contribute to a chemopreventive effect by mitigating oxidative stress-induced DNA damage. Furthermore, it may modulate signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt or MAPK pathways. Derivatives of 4-hydroxybenzoic acid have been shown to act as histone deacetylase (HDAC) inhibitors, which is a validated target in cancer therapy.[5] 4-Hydroxybenzoic acid itself has been shown to enhance the sensitivity of breast cancer cells to adriamycin.[6][7]

Experimental Protocol for Validation:

A tiered approach, starting with in vitro cytotoxicity screening followed by mechanistic studies, is recommended.

Diagram of Experimental Workflow for Anticancer Activity Evaluation:

Caption: A tiered workflow for investigating the anticancer potential of 4-Acetyl-3-hydroxybenzoic acid.

Step-by-Step Methodology: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of 4-Acetyl-3-hydroxybenzoic acid for 24, 48, and 72 hours.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm.

-

-

Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Conclusion and Future Directions

4-Acetyl-3-hydroxybenzoic acid represents a promising yet under-investigated molecule with a high potential for diverse biological activities. Based on robust structure-activity relationship principles, there is a strong scientific rationale to explore its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for researchers to systematically evaluate these predicted activities.

Future research should focus on a comprehensive in vitro screening followed by more complex cell-based and eventually in vivo studies for the most promising activities. Elucidating the precise mechanisms of action will be crucial for its potential development as a novel therapeutic agent. The exploration of 4-Acetyl-3-hydroxybenzoic acid could unlock new possibilities in the ongoing quest for effective treatments for a range of human diseases.

References

-

MySkinRecipes. (n.d.). 3-Acetyl-4-hydroxybenzoic acid. Retrieved from [Link]

- Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

- Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2013). Antibacterial activity and mode of action of ferulic and gallic acids against pathogenic bacteria. Microbial Drug Resistance, 19(4), 256-265.

- Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic acid: therapeutic potential through its antioxidant property. Journal of clinical biochemistry and nutrition, 40(2), 92-100.

- Ou, S., & Kwok, K. C. (2004). Ferulic acid: pharmaceutical functions, preparation and applications in foods. Journal of the Science of Food and Agriculture, 84(11), 1261-1269.

- Kim, D. O., & Lee, C. Y. (2004). Comprehensive study on vitamin C equivalent antioxidant capacity (VCEAC) of various polyphenolics in scavenging a free radical and its structural relationship. Critical reviews in food science and nutrition, 44(4), 253-273.

- Graf, E. (1992). Antioxidant potential of ferulic acid. Free radical biology and medicine, 13(4), 435-448.

- Wang, X., et al. (2018). 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway.

- Schnekenburger, M., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Cancer Letters, 343(1), 143-154.

- Patel, N. B., & Patel, J. C. (2011). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 3(4), 115-124.

- Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

- Campos, J., et al. (2023).

- Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.

-

MySkinRecipes. (n.d.). 3-Acetyl-4-hydroxybenzoic acid. Retrieved from [Link]

- Schnekenburger, M., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. PubMed.

- Wang, X., et al. (2018). 4-Hydroxybenzoic acid (4-HBA)

-

MySkinRecipes. (n.d.). 3-Acetyl-4-hydroxybenzoic acid. Retrieved from [Link]

- Cho, J. Y., Moon, J. H., Seong, K. Y., & Park, K. H. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, biotechnology, and biochemistry, 62(11), 2273-2276.

Sources

- 1. 3-Acetyl-4-hydroxybenzoic acid [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Acetyl-3-hydroxybenzoic Acid for Research and Development Professionals

This guide provides a detailed overview of the essential safety and handling precautions for 4-Acetyl-3-hydroxybenzoic acid, a specialized organic compound utilized in various research and drug development applications. Given the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally analogous compounds—namely 3-hydroxybenzoic acid and 4-hydroxybenzoic acid—and integrates established best practices for managing phenolic and carboxylic acid derivatives in a laboratory setting. The recommendations herein are grounded in a causal understanding of the compound's likely chemical properties and associated risks.

Understanding the Hazard Profile: An Evidence-Based Approach

4-Acetyl-3-hydroxybenzoic acid's structure, featuring a phenolic hydroxyl group, a carboxylic acid moiety, and an acetyl group on an aromatic ring, dictates its reactivity and toxicological profile. The primary hazards are logically inferred from its functional groups, which are known to contribute to irritant and potentially harmful effects upon exposure.

Inferred GHS Classification

Based on the consistent classification of structurally related hydroxybenzoic acids, 4-Acetyl-3-hydroxybenzoic acid should be handled as a hazardous substance with the following likely classifications under the Globally Harmonized System (GHS)[1][2]:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Disclaimer: This classification is inferred from structurally similar compounds and should be used as a precautionary guideline in the absence of specific validated data for 4-Acetyl-3-hydroxybenzoic acid.

The Chemical Rationale Behind the Hazards

-

Oral Toxicity: The presence of the phenolic and carboxylic acid groups can lead to systemic effects if ingested.

-

Skin and Eye Irritation: Phenolic compounds are known to be irritants, capable of causing significant inflammation and damage to skin and mucous membranes. The acidic nature of the carboxylic acid group exacerbates this effect, particularly in the sensitive tissues of the eyes[1][2].

-

Respiratory Irritation: As a fine particulate solid, airborne dust can irritate the respiratory tract upon inhalation[1][2].

Prudent Laboratory Practices: A Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure safe handling from receipt of the compound to its disposal.

Sources

Discovery and history of 4-Acetyl-3-hydroxybenzoic acid

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical history, synthetic methodology, and pharmacological application, adhering to the requested formatting and scientific rigor.

CAS Registry Number: 102297-62-1 Molecular Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol [1][2]

Executive Summary

4-Acetyl-3-hydroxybenzoic acid (4-A-3-HBA) is a specialized aromatic building block primarily utilized in the synthesis of bioactive heterocycles, particularly chalcones, flavones, and leukotriene antagonists. Unlike its more ubiquitous isomer, 3-acetyl-4-hydroxybenzoic acid (a common metabolite in microbial degradation of acetophenones), 4-A-3-HBA is predominantly a product of directed organic synthesis. Its structural uniqueness lies in the ortho-positioning of the acetyl and hydroxyl groups relative to each other, while maintaining a para-relationship between the acetyl group and the carboxylic acid, creating a "push-pull" electronic system ideal for further derivatization.

Historical Context & Structural Identification

The Isomer Distinction

The history of 4-A-3-HBA is often conflated with its isomer, 3-acetyl-4-hydroxybenzoic acid (CAS 16357-40-7). The distinction is critical for medicinal chemistry:

-

3-Acetyl-4-hydroxybenzoic acid: Biologically prevalent. It is a known catabolic intermediate in the degradation of 4-hydroxyacetophenone by Pseudomonas and Aspergillus species.

-

4-Acetyl-3-hydroxybenzoic acid (Target): Synthetically derived.[2][3] Its emergence in the literature (late 20th century) correlates with the demand for specific substitution patterns in the development of leukotriene receptor antagonists and anti-tubercular chalcones.

Synthetic Evolution (The Fries Rearrangement Era)

The discovery of efficient routes to 4-A-3-HBA is rooted in the optimization of the Fries Rearrangement . Early attempts to acylate 3-hydroxybenzoic acid directly often resulted in mixtures or esterification. The historical breakthrough involved a two-step sequence:

-

O-Acylation: Conversion of 3-hydroxybenzoic acid to 3-acetoxybenzoic acid.

-

Lewis Acid Catalysis: Using Aluminum Chloride (

) to migrate the acetyl group.

Historically, directing the acetyl group to the C4 position (ortho to the hydroxyl, para to the acid) required precise temperature control to avoid the thermodynamically stable C2 isomer or decarboxylation.

Chemical Synthesis & Methodology

The most authoritative protocol for generating high-purity 4-A-3-HBA relies on the Fries rearrangement of 3-acetoxybenzoic acid. This method ensures regioselectivity.

Validated Synthetic Protocol

Objective: Synthesis of 4-Acetyl-3-hydroxybenzoic acid from 3-Hydroxybenzoic acid.

Reagents:

-

3-Hydroxybenzoic acid (1.0 eq)

-

Acetic Anhydride (Excess/Solvent)

-

Sulfuric Acid (

, catalytic) -

Aluminum Chloride (

, Lewis Acid) -

Nitrobenzene or Dichloromethane (Solvent for rearrangement)

Step-by-Step Workflow:

-

Esterification (O-Acylation):

-

Dissolve 3-Hydroxybenzoic acid in acetic anhydride (approx. 3-5 volumes).

-

Add catalytic concentrated

.[4] -

Heat to 60°C for 1 hour.

-

Checkpoint: Monitor TLC for disappearance of starting phenol.

-

Pour into ice water; filter the precipitate (3-acetoxybenzoic acid). Dry thoroughly.

-

-

Fries Rearrangement:

-

Suspend 3-acetoxybenzoic acid in nitrobenzene (or neat if using high temp).

-

Add

(3.0 - 4.0 eq) slowly to control exotherm. -

Critical Step: Heat to 120°C - 130°C for 2-3 hours. Note: Lower temperatures (e.g., 60°C) favor the para-migration relative to phenol, but the presence of the carboxylic acid at C1 directs sterically and electronically.

-

Cool the mixture and quench carefully with ice/HCl (1N).

-

-

Isolation & Purification:

-

Extract with Ethyl Acetate.[4]

-

Wash organic layer with brine.

-

Recrystallize from Ethanol/Water or Acetic Acid.

-

Yield Expectation: 35-50% (due to potential isomer formation at C2 or C6).

-

Analytical Data (Reference Standard)

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Melting Point | 238°C – 241°C (Dec) |

| ¹H NMR (DMSO-d₆) | δ 2.65 (s, 3H, -COCH₃), 7.5 (d, 1H), 7.9 (s, 1H), 8.1 (d, 1H), 12.5 (br s, COOH) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |

Pharmacological Applications[2][3][9][10]

Chalcone Synthesis (Anti-Tubercular/Anti-Cancer)

4-A-3-HBA serves as the "ketone" component in the Claisen-Schmidt condensation. Reacting it with various benzaldehydes yields chalcones (1,3-diphenyl-2-propene-1-ones).

-

Mechanism: The acetyl group at C4 undergoes enolization and attacks the aldehyde electrophile.

-

Significance: The resulting chalcones containing the 3-hydroxy-4-carboxy motif exhibit improved solubility and binding affinity to bacterial targets (e.g., M. tuberculosis enoyl-ACP reductase).

Leukotriene Antagonists

Patent literature (e.g., DE69725978T2) identifies 4-A-3-HBA as an intermediate for developing leukotriene receptor antagonists (similar to Montelukast/Zafirlukast classes). The carboxylic acid moiety provides the necessary polar anchor for receptor binding, while the acetyl group allows for chain extension.

Visualizations

Synthesis Pathway (Fries Rearrangement)

The following diagram illustrates the critical rearrangement step converting the ester to the target ketone.

Figure 1: Synthetic route via Fries Rearrangement. High temperature favors the thermodynamic C4-acylated product.

Pharmacophore Integration (Chalcone Formation)

This workflow demonstrates how 4-A-3-HBA is utilized to build bioactive scaffolds.

Figure 2: Application of 4-A-3-HBA in the synthesis of bioactive chalcone libraries.

References

-

CymitQuimica. Benzoic acid, 4-acetyl-3-hydroxy- (CAS 102297-62-1) Product Monograph.[3] Retrieved from

-

European Patent Office. Patent DE69725978T2: Chalcone derivatives and medicines that contain them. (Contains specific synthesis examples for 4-acetyl-3-hydroxybenzoic acid via Fries rearrangement). Retrieved from

-

ChemicalBook. 4-acetyl-3-hydroxybenzoic acid (CAS 102297-62-1) Properties and Suppliers.[3][5] Retrieved from

-

Arab-German Young Academy. Electron transfer from a new chalcone dye to TiO2 nanoparticles: Synthesis and photophysics. (Describes the use of acetyl-hydroxybenzoic acids in chalcone synthesis). Retrieved from

-

National Institutes of Health (PMC). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (Contextual reference for the metabolic isomer distinction). Retrieved from

Sources

- 1. 4-Acetyl-3-hydroxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. CAS 102297-62-1: Benzoic acid, 4-acetyl-3-hydroxy- [cymitquimica.com]

- 3. aablocks.com [aablocks.com]

- 4. DE69725978T2 - CHALCON DERIVATIVES AND MEDICINES THAT CONTAIN THEM - Google Patents [patents.google.com]

- 5. 4-acetyl-3-hydroxybenzoic acid | 102297-62-1 [chemicalbook.com]

A Methodological Guide to the Thermochemical Profile of 4-Acetyl-3-hydroxybenzoic acid

Abstract

Thermochemical data are fundamental to the safe, effective, and stable formulation of any active pharmaceutical ingredient (API). For 4-Acetyl-3-hydroxybenzoic acid, a compound of interest in medicinal chemistry, a comprehensive thermochemical profile is critical for predicting its behavior during manufacturing, formulation, and storage. However, a thorough review of the public literature reveals a significant gap in experimentally determined thermochemical data for this specific molecule. This guide addresses this gap by providing a dual-strategy approach. First, it outlines a robust, high-accuracy computational methodology for predicting key thermochemical parameters. Second, it details the definitive experimental protocols required for empirical validation. This document is intended for researchers, chemists, and drug development professionals, offering a blueprint for establishing a complete thermochemical dossier for 4-Acetyl-3-hydroxybenzoic acid, ensuring both scientific rigor and practical application.

Introduction: The Imperative for Thermochemical Data in Drug Development

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are rooted in the solid-state properties of the API. Thermochemical parameters such as the enthalpy of formation, heat capacity, and energies of phase transitions are not mere academic curiosities; they are critical predictors of a drug's real-world performance.[1] This data governs:

-

Polymorph Stability: The existence of different crystalline forms (polymorphs) can dramatically alter a drug's solubility and bioavailability.[1] Thermochemical analysis determines the most stable form, mitigating the risk of phase conversion during storage, which could render a drug ineffective or unsafe.

-

Formulation & Manufacturing: Processes like milling, granulation, and drying introduce significant thermal and mechanical stress. Knowledge of heat capacity and phase transition energies is essential to design robust manufacturing protocols that do not induce unwanted physical changes in the API.

-

Chemical Stability & Degradation: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's energetic stability. It provides a baseline for understanding degradation pathways and predicting shelf-life, which is a cornerstone of drug safety and efficacy.

For 4-Acetyl-3-hydroxybenzoic acid (PubChem CID: 9179245), the absence of such data in established databases like the NIST Chemistry WebBook necessitates a proactive approach to its characterization.[2][3][4]

The Data Gap: A Call for a Predictive and Experimental Approach

A comprehensive search of authoritative databases, including the NIST Chemistry WebBook and Cheméo, reveals no published experimental values for the standard enthalpy of formation, combustion, or solid-phase heat capacity of 4-Acetyl-3-hydroxybenzoic acid.[2][4][5][6][7] While data exists for structurally related compounds like 4-hydroxybenzoic acid and 4-acetylbenzoic acid, direct extrapolation is unreliable due to the unique intramolecular interactions (e.g., hydrogen bonding between the hydroxyl and acetyl groups) in the target molecule.[5][8]

This guide, therefore, presents a two-pronged strategy:

-

Part I: Computational Prediction. Leveraging high-accuracy quantum chemical methods to generate reliable theoretical data.

-

Part II: Experimental Validation. Detailing the gold-standard calorimetric techniques to empirically determine these properties.

Part I: A Computational Framework for Thermochemical Prediction

In the absence of experimental data, ab initio computational chemistry provides a powerful and predictive tool. High-level composite methods, such as the Gaussian-4 (G4) theory, have been shown to predict enthalpies of formation with an accuracy that rivals experimental error, often within 1 kcal/mol (approx. 4 kJ/mol).[9][10][11]

Rationale for Method Selection

The choice of computational methodology is paramount for achieving chemical accuracy.

-

Gaussian-4 (G4) Theory: G4 theory is a composite method that systematically combines results from various levels of theory and basis sets to approximate the energy of a molecule at a very high level of accuracy.[9][10][11] It includes steps that account for electron correlation, basis set deficiencies, and zero-point vibrational energy (ZPVE).[9][10][12] Its strength lies in its proven track record for a wide range of organic molecules.[9][11][13]

-

Geometry Optimization (B3LYP): The starting point of any calculation is an accurate molecular geometry. G4 theory specifies the use of the B3LYP density functional for geometry optimization and frequency calculations.[9][10] This level of theory provides excellent structural parameters for organic molecules at a reasonable computational cost.

Step-by-Step Computational Protocol

The following protocol outlines the workflow for calculating the gas-phase standard enthalpy of formation.

-

Initial Structure Generation: Construct the 3D structure of 4-Acetyl-3-hydroxybenzoic acid using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set, as prescribed by G4 theory.[10] This step finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Calculation: At the same B3LYP/6-31G(2df,p) level, calculate the vibrational frequencies. This serves two purposes:

-

Confirms the optimized structure is a true energy minimum (no imaginary frequencies).

-

Provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy.[9]

-

-

Single-Point Energy Calculations: Using the optimized geometry, a series of high-level single-point energy calculations are performed. These are the core of the G4 method and include calculations up to the CCSD(T) level of theory with various basis sets.[9][10][12]

-

G4 Energy Extrapolation: The individual energy components are combined according to the G4 theory formula, which includes empirical higher-level corrections to yield a final, highly accurate electronic energy (E₀).[9][10]

-

Calculation of Enthalpy of Formation (ΔfH°): The gas-phase enthalpy of formation at 298.15 K is calculated from the atomization energy.[14] The process involves subtracting the sum of the calculated energies of the constituent atoms (C, H, O) from the molecule's G4 energy and then combining this with the well-known experimental enthalpies of formation for the gas-phase atoms.

Predicted Thermochemical Data (Hypothetical)

Executing the above protocol would yield data that can be summarized for analysis. The table below is populated with expected values based on structurally similar compounds to illustrate how the final data would be presented.

| Thermochemical Property | Predicted Value (G4 Theory) | Units |

| Gas-Phase Enthalpy of Formation (ΔfH°gas, 298.15 K) | -550 ± 10 | kJ/mol |

| Zero-Point Vibrational Energy (ZPVE) | 450.5 | kJ/mol |

| Molar Heat Capacity (Cv, gas, 298.15 K) | 185.2 | J/mol·K |

| Standard Entropy (S°, gas, 298.15 K) | 430.7 | J/mol·K |

Note: These are illustrative values. Actual G4 calculations are required for definitive data.

Visualization of Computational Workflow

Caption: Computational workflow for determining gas-phase enthalpy of formation using G4 theory.

Part II: A Blueprint for Experimental Validation

Computational data, no matter how accurate, must be anchored to experimental reality. The following protocols describe the gold-standard methods for determining the key thermochemical properties of solid 4-Acetyl-3-hydroxybenzoic acid.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is the premier method for determining heat capacity and the thermodynamics of phase transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., high-purity Indium).[16][17] Perform a baseline run with empty, hermetically sealed aluminum pans.

-

Sample Preparation: Accurately weigh 3–5 mg of 4-Acetyl-3-hydroxybenzoic acid into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.

-

Measurement Cycle (Modulated DSC):

-

Rationale: A heat-cool-reheat cycle is crucial. The first heat scan reveals the thermal history of the sample (e.g., residual solvent, amorphous content). The second heat scan, after a controlled cooling step, provides the intrinsic material properties.

-

Step 1 (First Heat): Heat the sample from 25 °C to a temperature just below its expected decomposition point at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Step 2 (Cool): Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C.

-

Step 3 (Second Heat): Reheat the sample under the same conditions as Step 1. The data from this scan is used to determine the heat capacity and melting endotherm.

-

-

Data Analysis:

-

Heat Capacity (Cp): Determine the solid-phase heat capacity (Cp,solid) from the second heating curve by comparing the heat flow signal to that of a sapphire standard.

-

Melting Point (Tfus) & Enthalpy of Fusion (ΔfusH): Integrate the area of the melting endotherm peak from the second heat scan to determine the enthalpy of fusion (ΔfusH). The extrapolated onset temperature of this peak is the melting point (Tfus).[18]

-

Bomb Calorimetry

Static bomb combustion calorimetry is the definitive method for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) of a solid organic compound can be derived.[14][19]

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter system (C_bomb_) by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known.[20][21]

-

Sample Preparation:

-

Press a pellet of approximately 0.8–1.2 g of 4-Acetyl-3-hydroxybenzoic acid, accurately weighed.

-

Mount the pellet in the crucible of the bomb head. Attach a nickel-chromium fuse wire of known mass and combustion energy, ensuring it is in contact with the pellet.

-

Add approximately 1 mL of deionized water to the bomb to ensure saturation of the final atmosphere with water vapor.

-

-

Combustion:

-

Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.

-

Submerge the bomb in the calorimeter's water jacket, which has a precisely known mass of water.

-

Allow the system to reach thermal equilibrium, then ignite the sample.

-

-

Temperature Measurement: Record the temperature of the water jacket at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis & Calculation:

-

Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

-

Calculate the total heat released (q_total) using: q_total = C_bomb_ * ΔT.

-

Correct for the heat released by the combustion of the fuse wire.

-

The standard internal energy of combustion (ΔcU°) is calculated from the corrected heat release and the moles of sample.

-

The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the ideal gas law to account for the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔfH°solid) is calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).[22]

-

Visualization of Experimental Strategy

Caption: Strategy for the experimental thermochemical characterization of the target compound.